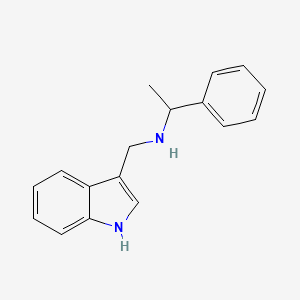

N-(1H-indol-3-ylmethyl)-1-phenylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

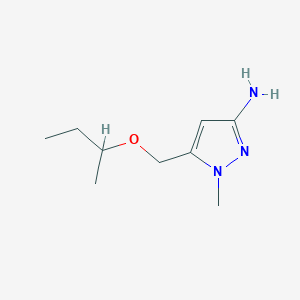

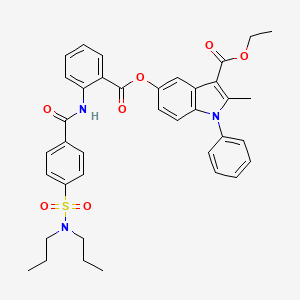

“N-(1H-indol-3-ylmethyl)-1-phenylethanamine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Synthesis Analysis

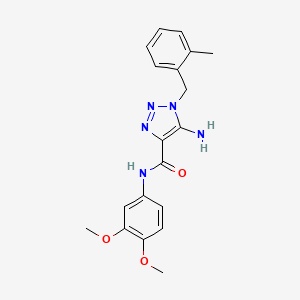

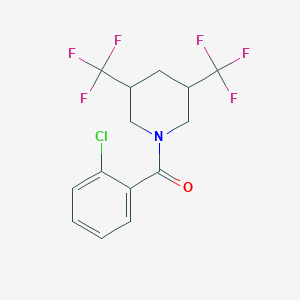

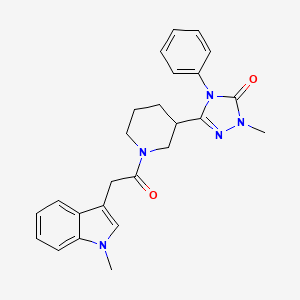

The synthesis of indole derivatives, such as “this compound”, has been a subject of interest in recent years . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Scientific Research Applications

Biochemical and Pharmacological Applications

Biochemistry and Therapeutic Opportunities : N-palmitoyl-ethanolamine (PEA), closely related in structure, has been identified as an important mediator with anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for related compounds (Petrosino, Iuvone, & Di Marzo, 2010).

Anticancer Activity : Compounds structurally related to N-(1H-indol-3-ylmethyl)-1-phenylethanamine, such as those derived from piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, have been evaluated for their anticancer activity, showing potential as therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Anti-Inflammatory and Antioxidant Properties : Derivatives of PEA, similar in activity to this compound, exhibit significant anti-inflammatory and antioxidant effects, which could be utilized in treating various diseases (Saturnino et al., 2017).

Chemical and Materials Science Applications

Corrosion Inhibition : 3-Amino alkylated indoles, structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel, highlighting their potential utility in industrial applications (Verma et al., 2016).

Synthetic Applications : The compound has been involved in synthetic routes leading to the formation of 2H-azirines and their rearrangements, indicating its versatility in synthetic organic chemistry (Li et al., 2009).

Luminescence in Materials Science : Research on water-soluble lanthanide complexes demonstrates the potential of compounds related to this compound in creating materials with intense luminescence, useful for various applications in materials science (Quici et al., 2005).

Future Directions

The future directions for the study of “N-(1H-indol-3-ylmethyl)-1-phenylethanamine” and related compounds could involve further exploration of their biological activities and therapeutic potential . The development of novel methods of synthesis and the investigation of their mechanisms of action could also be areas of future research .

Mechanism of Action

Target of Action

N-(1H-indol-3-ylmethyl)-1-phenylethanamine, a compound with an indole nucleus, is likely to interact with various biological targets. Indole derivatives have been found to inhibit tubulin polymerization , suggesting that tubulin could be a primary target. Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division .

Mode of Action

Related indole derivatives have been shown to inhibit tubulin polymerization . This suggests that this compound might interact with tubulin in a similar way, potentially disrupting microtubule dynamics and thereby affecting cell division and other cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving tubulin and microtubules. Disruption of tubulin polymerization can affect a variety of downstream cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . Additionally, indole compounds have been found to mediate bacterial persistence by increasing the protection of ribosomes during stress .

Pharmacokinetics

Indole compounds are generally known to be readily absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on various factors, including its chemical structure and the specific metabolic pathways present in the organism.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential disruption of tubulin polymerization. This could lead to a variety of effects, including changes in cell shape, disruption of cell division, and alterations in intracellular transport . Additionally, if this compound does indeed mediate bacterial persistence, it could potentially affect the survival of bacteria under stress conditions .

properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDBVPJGBQYKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)